
Ethyl 2-amino-4-thiazoleacetate
Overview
Description
Ethyl 2-amino-4-thiazoleacetate (C₇H₁₀N₂O₂S, CAS 53266-94-7) is a thiazole derivative characterized by an ethyl ester group and an amino substituent at the 2-position of the thiazole ring . It serves as a versatile intermediate in pharmaceutical synthesis and coordination chemistry. EATA’s structure enables coordination with metal ions (e.g., Ag⁺, Cd²⁺) via its thiazole nitrogen, amino group, and ester oxygen, forming complexes with antimicrobial and luminescent properties . Industrially, it is available in solid form with ≥97% purity and is commonly used in laboratory-scale syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-thiazoleacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethanolamine with 4-chlorothiazole to form 4-chlorothiazole ethylamine. This intermediate is then reacted with ethyl acetate to produce ethyl 2-acetylamino-4-thiazoleacetate. The final step involves neutralizing the reaction mixture with sodium carbonate or sodium acetate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-thiazoleacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
EATA is primarily utilized as an intermediate in the synthesis of various biologically active compounds, including antibiotics such as cefotiam. Its thiazole ring structure contributes to its biological activity, making it a valuable building block in drug development .
Anticancer Activity
Research indicates that EATA exhibits inhibitory effects on several cancer cell lines, including breast, lung, and colon cancer cells. The compound's mechanism involves binding to specific enzymes like tyrosinase, which may disrupt tumor cell growth by interfering with metabolic pathways .
Enzyme Inhibition
EATA has been explored for its potential as an enzyme inhibitor. It has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests its utility in modifying the pharmacokinetics of other therapeutic agents .
Agrochemical Development
In addition to medicinal applications, EATA is also employed in the synthesis of agrochemicals and dyes. Its ability to act as a precursor for various thiazole derivatives makes it relevant in agricultural chemistry .
Case Study 1: Anticancer Properties
A study investigated the effects of EATA on breast cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a therapeutic agent against breast cancer.
Case Study 2: Enzyme Inhibition
Research conducted on EATA's interaction with cytochrome P450 enzymes demonstrated that it could modify the metabolism of co-administered drugs, potentially enhancing their efficacy or reducing toxicity .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-thiazoleacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a ligand that binds to enzymes or receptors, inhibiting their activity. The thiazole ring in its structure is crucial for its binding affinity and specificity. The compound can modulate various biological pathways, including those involved in microbial growth and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of EATA exhibit distinct properties based on substituent modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Coordination Chemistry: EATA forms stable Ag(I) complexes with near-linear N–Ag–N coordination (bond angle 175.88°, Ag–N distance 2.138 Å), enabling antimicrobial activity .
Biological Activity: EATA’s Cd(II) complexes display ligand-to-metal charge transfer (LMCT) luminescence, useful in optoelectronic materials .
Solubility and Stability: The methyl ester analog (C₆H₈N₂O₂S) has lower lipophilicity than EATA, affecting metabolic stability in drug formulations . The hydrochloride salt of 2-(2-aminothiazol-4-yl)acetic acid offers higher aqueous solubility, advantageous for intravenous delivery .
Synthetic Utility :
Biological Activity
Ethyl 2-amino-4-thiazoleacetate is a thiazole derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its diverse applications, including its roles as an intermediate in the synthesis of antibiotics and as a potential therapeutic agent against various diseases.
Chemical Structure and Properties
This compound has the molecular formula CHNOS. Its structure features a thiazole ring, which is crucial for its biological activity. The compound is soluble in methanol and exhibits properties that allow it to interact with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit the enzyme tyrosinase, which is involved in melanin production and is a target for skin-related therapies. Additionally, it may inhibit cytochrome P450 enzymes, affecting drug metabolism.
- Cell Growth Inhibition : this compound has demonstrated the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This effect is likely due to its interaction with cellular signaling pathways that regulate cell proliferation .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Studies indicate that this compound can induce cytotoxic effects on cancer cells. For instance, derivatives of aminothiazole have shown promising results against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, with some derivatives exhibiting IC50 values as low as 0.5 µM .
- Antimicrobial Properties : Thiazole derivatives, including this compound, have been reported to possess antimicrobial activity against various bacterial strains such as E. coli and S. aureus . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Research suggests that this compound may modulate immune responses by inhibiting cytokine production, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
- Cytotoxicity Studies : A study evaluating various thiazole derivatives found that those containing the amino group exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the thiazole ring could enhance efficacy .
- Synthesis of Antibiotics : this compound serves as an important intermediate in synthesizing antibiotics like cefotiam. Its role in developing novel antimicrobial agents continues to be explored.
- Pharmacological Evaluations : Various pharmacological evaluations have demonstrated that thiazole derivatives can act as effective enzyme inhibitors and receptor antagonists, suggesting their potential use in drug development for diverse therapeutic areas .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Notable Applications |
---|---|---|
This compound | Anticancer, antimicrobial, anti-inflammatory | Intermediate in antibiotic synthesis |
2-Aminothiazole-4-acetic acid | Anticancer, antioxidant | Potential therapeutic agent |
4-Thiazoleacetic acid, ethyl ester | Antimicrobial | Used in pharmaceuticals |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-amino-4-thiazoleacetate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via cyclocondensation reactions. A standard procedure involves refluxing benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, the product is isolated via ether extraction and filtration over anhydrous sodium sulfate . Alternative routes use thiourea and ethyl 2-bromoacetate under basic conditions, emphasizing the importance of solvent choice (e.g., ethanol) and temperature control to avoid decarboxylation . Optimization involves adjusting stoichiometry, reflux duration, and purification steps (e.g., recrystallization solvents) to improve yield and purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the thiazole ring structure and ester group connectivity.
- Mass Spectrometry (MS) : For molecular ion peak validation (e.g., m/z 186.23 for C₇H₁₀N₂O₂S) .
- Microanalysis : To verify elemental composition within 0.4% of theoretical values, ensuring purity .
- Melting Point Analysis : Reported as 92–94°C, serving as a quick purity check .
Q. What are the critical physicochemical properties of this compound relevant to experimental handling?
- Methodological Answer : Key properties include:
- Density : 1.295 g/cm³, influencing solvent selection for recrystallization.
- Thermal Stability : Melting point (92–94°C) and boiling point (318.5°C at 760 mmHg) guide storage and reaction conditions .
- Solubility : Polar aprotic solvents (e.g., DMSO) are preferred for reactions, while ether facilitates extraction .
Advanced Research Questions
Q. How can this compound be used to design coordination complexes, and what structural insights do crystallographic studies provide?
- Methodological Answer : The compound acts as a ligand via its thiazole nitrogen. For example, Ag(I) complexes are synthesized by mixing this compound with AgNO₃ in ethanol at 4°C. X-ray crystallography reveals a linear N–Ag–N coordination (175.88° angle) with weak Ag⋯O/S interactions (2.729 Å and 3.490 Å, respectively), forming pseudo-dimers. Hydrogen bonding (N–H⋯O) creates 2D sheets, critical for stabilizing crystal lattices .
Q. What reaction mechanisms govern the functionalization of this compound in medicinal chemistry applications?
- Methodological Answer : The amino and ester groups enable diverse reactions:
- Nucleophilic Substitution : The amino group reacts with aldehydes (e.g., veratraldehyde) under acidic ethanol to form Schiff bases, as seen in antimicrobial agent synthesis .
- Oxidation/Reduction : Controlled oxidation converts the thiazole ring to sulfoxides, while reduction yields dihydrothiazoles, altering bioactivity .
- Decarboxylation : Under solvothermal conditions, the ester group may decarboxylate, necessitating low-temperature reactions to preserve functionality .
Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?
- Methodological Answer : Discrepancies arise from variations in starting materials (e.g., benzothioamide vs. thiourea) or reaction conditions. To address this:
- Comparative Analysis : Perform parallel syntheses using both methods, analyzing yields via HPLC.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) and adjust reaction time/temperature .
Q. What experimental frameworks are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess growth inhibition .
- Molecular Docking : To predict binding affinity with targets like fungal lanosterol demethylase or bacterial DNA gyrase .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNGLYXRFCPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201389 | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53266-94-7 | |
Record name | Ethyl 2-amino-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53266-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053266947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA52G9LVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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